molecular formula C21H31FN2O3S2 B11349995 N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349995
M. Wt: 442.6 g/mol
InChI Key: OZTVPIWEDHUOKI-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H32FN2O3S2 This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a cyclohexylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and attachment of the cyclohexylsulfanyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorophenyl halides.

    Attachment of the Cyclohexylsulfanyl Moiety: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Cyclohexylsulfanyl)ethyl]-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide
  • N-[2-(Cyclohexylsulfanyl)ethyl]-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)acetamide

Uniqueness

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, fluorophenyl group, and cyclohexylsulfanyl moiety contribute to its versatility and potential for diverse applications.

Properties

Molecular Formula

C21H31FN2O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H31FN2O3S2/c22-20-9-5-4-6-18(20)16-29(26,27)24-13-10-17(11-14-24)21(25)23-12-15-28-19-7-2-1-3-8-19/h4-6,9,17,19H,1-3,7-8,10-16H2,(H,23,25)

InChI Key

OZTVPIWEDHUOKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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